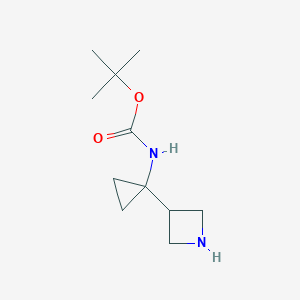

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

CAS No.: 1363381-77-4

Cat. No.: VC2268427

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1363381-77-4 |

|---|---|

| Molecular Formula | C11H20N2O2 |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate |

| Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14) |

| Standard InChI Key | JVEKOTXBPDKXPQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CC1)C2CNC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)C2CNC2 |

Introduction

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. It contains an azetidine ring, a cyclopropyl group, and a carbamic acid tert-butyl ester moiety. These functional groups are crucial for potential interactions with biological systems, making it a candidate for research in pharmacology.

Key Features:

-

Molecular Formula: C11H20N2O2

-

Molecular Weight: 212.29 g/mol

-

CAS Number: 1363381-77-4

Synthesis and Preparation

The synthesis of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the azetidine and cyclopropyl rings, followed by the introduction of the carbamic acid tert-butyl ester moiety. These synthetic routes allow for the modification of functional groups to optimize biological activity.

Potential Applications

Given its structural complexity and the presence of functional groups that can interact with biological systems, this compound has potential applications in medicinal chemistry. It could be explored for targeting specific enzymes or receptors relevant to various diseases.

Potential Biological Targets:

-

Enzymes: The azetidine ring can participate in hydrogen bonding, potentially interacting with enzymes.

-

Receptors: The cyclopropyl ring imparts rigidity, influencing the molecule's shape and binding properties.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Piperidin-2-one | Contains a piperidine ring | Antimicrobial | Lacks azetidine structure |

| 2-Methylazetidine | Has an additional methyl group on azetidine | Neuroactive | Limited carbamate functionality |

| Cyclopropylamine | Simple amine structure with cyclopropane | CNS effects | No carbamate or azetidine features |

| Carbamate Derivatives | General class of compounds | Varies widely | Specific structure enhances selectivity |

Safety and Handling

While specific safety hazards for (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester are not well-documented, it is advisable to handle it with caution, following standard laboratory safety protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume